5-Azaspiro[2.4]heptane-5-carbonyl chloride
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Overview
Description
5-Azaspiro[2.4]heptane-5-carbonyl chloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction where a nitrogen atom is part of the ring system. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-5-carbonyl chloride typically involves the reaction of a spirocyclic amine with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2) to introduce the carbonyl chloride group into the spirocyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex spirocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., methylamine) and alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of spirocyclic amides, esters, or thioesters.
Reduction: Formation of spirocyclic alcohols or amines.
Oxidation: Formation of more complex spirocyclic ketones or carboxylic acids.
Scientific Research Applications
5-Azaspiro[2.4]heptane-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.4]heptane-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The spirocyclic structure provides a unique spatial arrangement that can interact with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane-5-carboxylic acid
- 5-Azaspiro[2.4]heptane-5-methanol
- 5-Azaspiro[2.4]heptane-5-amine
Uniqueness
5-Azaspiro[2.4]heptane-5-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
5-azaspiro[2.4]heptane-5-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c8-6(10)9-4-3-7(5-9)1-2-7/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORACNZASRTVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN(C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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